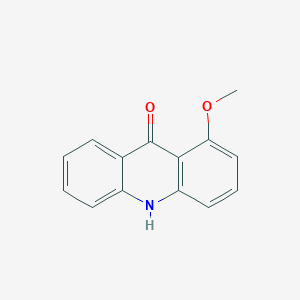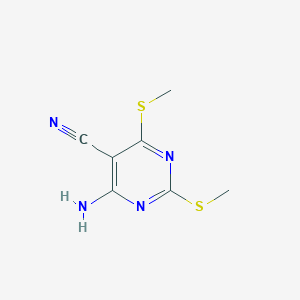
4-Phenyl-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3-dithiol-2-one (PDTC) is a sulfur-containing organic compound that has gained significant attention in scientific research. PDTC was first synthesized in the 1950s as a byproduct of the reaction between phenylhydrazine and carbon disulfide. Since then, PDTC has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
4-Phenyl-1,3-dithiol-2-one exerts its biological effects through the chelation of metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one forms stable complexes with these metal ions, leading to the inhibition of metalloproteases and the modulation of various physiological processes. 4-Phenyl-1,3-dithiol-2-one has also been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4-Phenyl-1,3-dithiol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the modulation of inflammatory and oxidative stress-related pathways, and the activation of Nrf2. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anticancer properties, as it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-Phenyl-1,3-dithiol-2-one has several advantages as a research tool, including its ability to chelate metal ions, its anti-inflammatory and antioxidant properties, and its anticancer properties. However, 4-Phenyl-1,3-dithiol-2-one also has some limitations, including its potential toxicity and its ability to interact with other compounds in the experimental system.
Future Directions
4-Phenyl-1,3-dithiol-2-one has a promising future in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Some of the future directions for 4-Phenyl-1,3-dithiol-2-one research include:
1. Investigating the molecular mechanisms underlying the anticancer properties of 4-Phenyl-1,3-dithiol-2-one
2. Developing 4-Phenyl-1,3-dithiol-2-one-based therapies for inflammatory and oxidative stress-related diseases
3. Exploring the potential of 4-Phenyl-1,3-dithiol-2-one as a metal chelator in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease
4. Investigating the potential of 4-Phenyl-1,3-dithiol-2-one as a modulator of Nrf2 signaling in the treatment of various diseases.
In conclusion, 4-Phenyl-1,3-dithiol-2-one is a promising compound in scientific research, with various biochemical and physiological effects and potential applications in the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 4-Phenyl-1,3-dithiol-2-one and to develop 4-Phenyl-1,3-dithiol-2-one-based therapies for various diseases.
Synthesis Methods
4-Phenyl-1,3-dithiol-2-one can be synthesized through several methods, including the reaction between phenylhydrazine and carbon disulfide, the reaction between 1,3-dithiol-2-one and phenylmagnesium bromide, and the reaction between phenyl isothiocyanate and sodium sulfide. The most commonly used method is the reaction between phenylhydrazine and carbon disulfide, which yields 4-Phenyl-1,3-dithiol-2-one in high yield and purity.
Scientific Research Applications
4-Phenyl-1,3-dithiol-2-one has been extensively used in scientific research due to its ability to chelate metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes, including cell proliferation, differentiation, and migration. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound in the treatment of various inflammatory and oxidative stress-related diseases.
properties
CAS RN |
939-11-7 |
|---|---|
Molecular Formula |
C9H6OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
4-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SROUGKLAXYFLFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
Other CAS RN |
939-11-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
